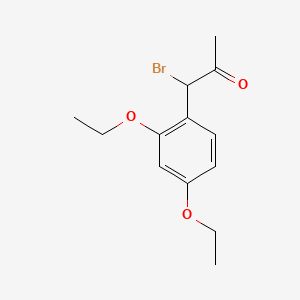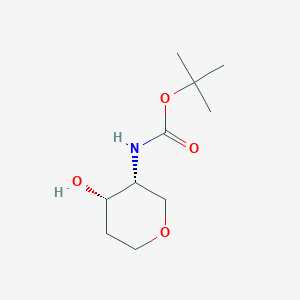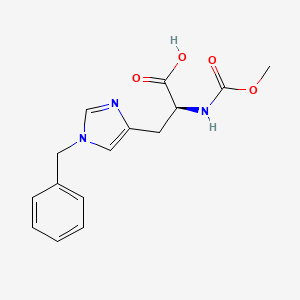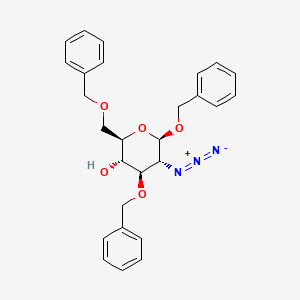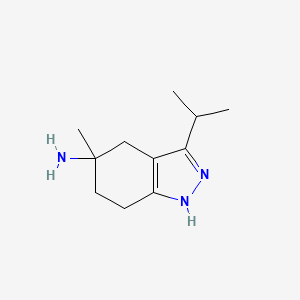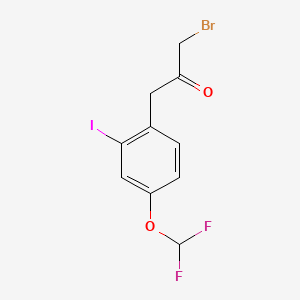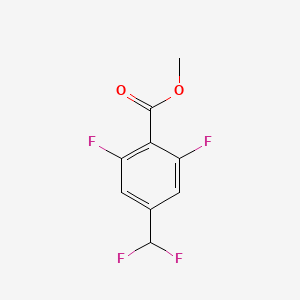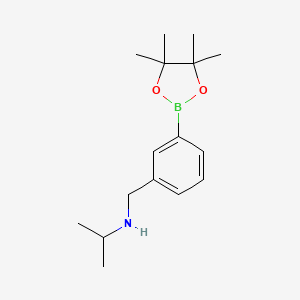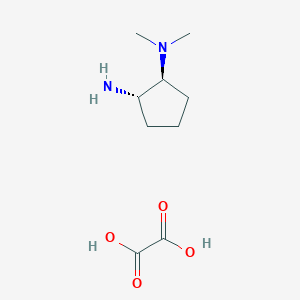
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(carboxymethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(carboxymethyl)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Similar structure but lacks the carboxymethyl group.
2-Bromo-1-phenylpropane: Similar structure but with the bromine atom at a different position.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a carboxymethyl group.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
2-[2-(3-bromo-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15) |
Clave InChI |
ZHMVWHNASHOHAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)CBr)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


